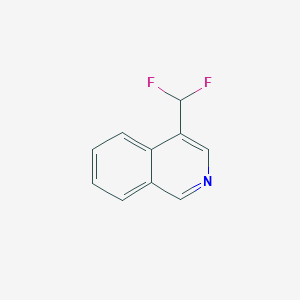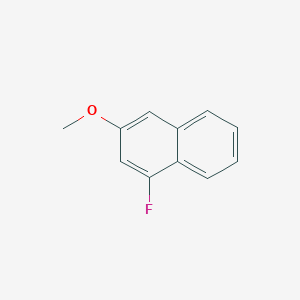
1-Fluoro-3-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methoxynaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Fluoro-3-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of naphthalene with a fluorinating agent such as Selectfluor. Another method includes the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound like fluoboric acid . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Fluoro-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxynaphthalene involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
1-Fluoro-3-methoxynaphthalene can be compared with other naphthalene derivatives such as:
1-Fluoronaphthalene: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
1-Chloronaphthalene: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
1-Bromonaphthalene: Similar to 1-Fluoronaphthalene but with a bromine atom, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C11H9FO |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-fluoro-3-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 |
InChI Key |
PYEVFBZSAPALSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


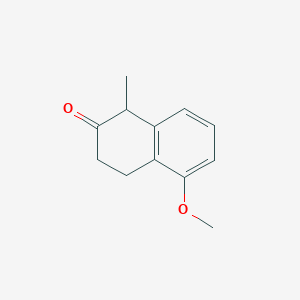


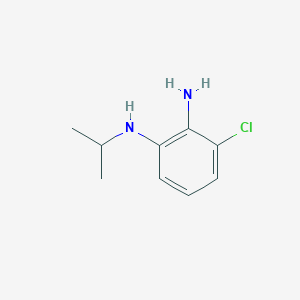
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)
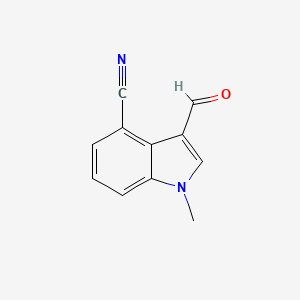
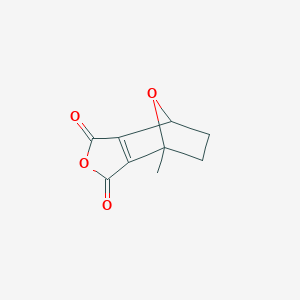

![7-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910718.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride](/img/structure/B11910735.png)
![5-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11910736.png)
